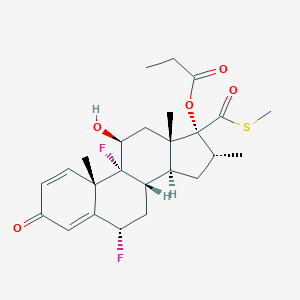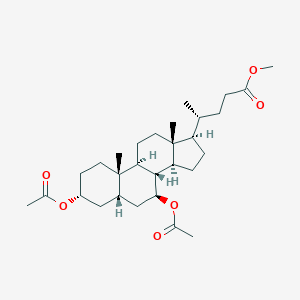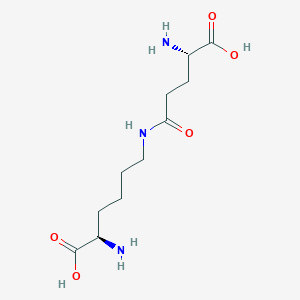
2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro-
Overview
Description
Synthesis Analysis
The synthesis of related bicyclic and tricyclic diones involves several steps starting from different cycloaddition products. For instance, the synthesis of similar compounds, such as benzo[1,2:4,5]dicycloheptene-1,9-dione, starts from [4+6]-cycloaddition products. These products are then transformed through various reactions, including epoxidation and treatment with trifluoroacetic acid, leading to different dione structures. Techniques like heating with trichloroacetic acid or bromination followed by heating in DMF are common in these syntheses (Kato et al., 1991).
Molecular Structure Analysis
The molecular structure of synthesized compounds is determined through various analytical techniques, including X-ray diffraction analysis. For example, derivatives of tetramethyl-tetraazabicyclo diones have been synthesized and structurally confirmed, showing specific cis-annelated heterocycles and asymmetrical centers (Dekaprilevich et al., 1995).
Chemical Reactions and Properties
The chemical reactions involving these compounds often result in the formation of new cyclic structures or the introduction of functional groups. For example, the synthesis of benzoisotwistane from specific Diels-Alder reactions showcases the reactivity of these compounds under specific conditions (Nakazaki et al., 1975).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystal structure are determined using techniques like differential scanning calorimetry and polarizing optical microscopy. These properties are essential for understanding the behavior of these compounds under different environmental conditions.
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and redox potential, are crucial for the application and handling of these compounds. The electron acceptor properties and redox potentials of related compounds have been explored, indicating their potential in various chemical reactions (Kato et al., 1989).
Scientific Research Applications
Formation of Enaminoderivatives : Fluorinated 2-benzoylcyclohexane-1,3-diones, which are chemically related to the compound , are used for forming both endocyclic and exocyclic enamine derivatives (Khlebnikova, Isakova, & Lakhvich, 2011).
Synthesis of Drug-like Libraries : A developed solid-phase synthetic method involving similar compounds has been applied to synthesize drug-like and information-rich small-molecule libraries (Migihashi & Sato, 2003).
Study of Protonation Behavior in Organic Synthesis : Synthesized benzo[1,2:4,5]dicycloheptene-1,9-diones, closely related to the compound, have been used for studying protonation behavior and applications in organic synthesis (Kato, Mitsuda, Shibuya, & Furuichi, 1991).
Precursor in Synthesis of Dibenzo[b,f][1,5]diazacyclododecene : It is used as a precursor in the synthesis of specific compounds like dibenzo[b,f][1,5]diazacyclododecene and dibenzo[b,g][1,6]d (Afsah, Fadda, Bondock, & Hammouda, 2009).
Structural Model for Bromo- and 2-Hydroxy-Phenyl Group Interactions : This compound has potential as a structural model for studying interactions between certain chemical groups in acridinediones (Abdelhamid, Mohamed, & Simpson, 2016).
Inhibitor of Mild Steel Corrosion : Certain derivatives, like 2-MPOD and 3-MPOD, are effective inhibitors of mild steel corrosion in acidic solutions, showing the highest resistance at specific concentrations and temperatures (Chafiq et al., 2020).
properties
IUPAC Name |
3,6,9-trioxabicyclo[9.4.0]pentadeca-1(15),11,13-triene-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c13-11-9-3-1-2-4-10(9)12(14)17-8-6-15-5-7-16-11/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEGUDFMCKJMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=CC=C2C(=O)OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051705 | |
| Record name | 3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- | |
CAS RN |
13988-26-6 | |
| Record name | 3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13988-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol bisphthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013988266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,6,7-tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL BISPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAT5RQ8XVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)


![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate](/img/structure/B33437.png)




